(3R,6S)-3,6-Dimethylmorpholine-2,5-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(3R,6S)-3,6-dimethylmorpholine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-3-6(9)10-4(2)5(8)7-3/h3-4H,1-2H3,(H,7,8)/t3-,4+/m1/s1 |
InChI Key |
VVCGOQDXURYHJV-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@H](C(=O)N1)C |
Canonical SMILES |
CC1C(=O)OC(C(=O)N1)C |
Origin of Product |
United States |
Synthetic Methodologies for 3r,6s 3,6 Dimethylmorpholine 2,5 Dione and Analogues
General Approaches to Morpholine-2,5-dione (B184730) Synthesis
The construction of the morpholine-2,5-dione ring is primarily achieved through three established synthetic routes, each with distinct advantages and challenges regarding yield and stereochemical integrity. researchgate.netresearchgate.net These methods generally involve the cyclization of a linear precursor that already contains the necessary amino acid and α-hydroxy acid components.
One of the most common and often high-yielding methods for synthesizing morpholine-2,5-diones involves a two-step process starting with an α-amino acid. nih.gov The first step is the acylation of the amino acid with an α-halogenated acyl halide, typically under Schotten-Baumann conditions, to form an N-(α-haloacyl)-α-amino acid (ANX) intermediate. nih.govresearchgate.net This reaction is performed in the presence of a base to facilitate the reaction at the amine group. nih.gov
The subsequent and final step is the intramolecular cyclization of the ANX intermediate. nih.gov This is typically achieved by heating the sodium or potassium salt of the N-(α-haloacyl)-α-amino acid, which leads to the formation of the morpholine-2,5-dione ring via an intramolecular Williamson ether synthesis-type reaction, displacing the halide. researchgate.netresearchgate.net While this method is known for providing good yields, a significant drawback is the potential for racemization at the chiral centers, particularly when optically active starting materials are used. researchgate.netresearchgate.net
Table 1: Example of N-(α-Haloacyl)-α-Amino Acid Cyclization Conditions
| Starting Material | Reagents | Conditions | Product Yield |
|---|---|---|---|
| Leucine & Chloroacetyl chloride | 1. NaOH (aq), Diethyl ether; 2. Acidification | Step 1: 0 °C, 7h | 73% (crude LeuCl) |
| 2-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl) | NaHCO₃, DMF | Step 2: 60 °C, 24h | 55% (MD(Leu)) |
Data derived from an optimization study on leucine-derived morpholine-2,5-dione. nih.gov
This synthetic route involves the initial formation of an amide bond, followed by an ester bond to close the ring. researchgate.net The process begins with the condensation of an α-amino acid sodium salt with an α-hydroxy ester to yield an N-(α-hydroxyacyl)-α-amino acid. This intermediate is then esterified, for example, with ethanol. The resulting N-(α-hydroxyacyl)-α-amino acid ester undergoes an acid-catalyzed intramolecular transesterification to yield the desired morpholine-2,5-dione. researchgate.net This pathway offers an alternative to the haloacyl method, potentially mitigating some of the issues related to halide reactivity.
Stereoselective Synthesis of (3R,6S)-3,6-Dimethylmorpholine-2,5-dione
Achieving the specific (3R,6S) stereochemistry in 3,6-dimethylmorpholine-2,5-dione (B53268) requires careful selection of chiral starting materials and reaction conditions that prevent epimerization. This target molecule is constructed from two different chiral building blocks: one derived from an amino acid and the other from a hydroxy acid.
To obtain the (3R,6S) configuration, the synthesis would typically employ D-alanine (which provides the (R)-stereocenter at position 3) and an (S)-α-hydroxypropanoic acid derivative (L-lactic acid derivative, providing the (S)-stereocenter at position 6). The general synthetic pathways described in section 2.1 are applicable here, with a stringent focus on maintaining the stereochemical integrity of the precursors throughout the reaction sequence. For example, using the haloacyl method, D-alanine would be acylated with (S)-2-bromopropionyl bromide, followed by a carefully controlled cyclization to minimize racemization and yield the desired (3R,6S)-diastereomer.
Optimization of Synthetic Pathways for Enhanced Stereocontrol and Yield
Significant research efforts have been directed towards optimizing the synthesis of morpholine-2,5-diones to improve both the chemical yield and the stereochemical purity of the products. Optimization strategies often focus on the cyclization step, which is critical for both ring formation and preserving stereochemistry. nih.gov
Studies have systematically evaluated different bases, solvents, and temperatures to maximize yield. For instance, in the synthesis of a leucine-derived morpholine-2,5-dione via the haloacyl precursor route, conditions were optimized by testing various bases (e.g., NaOH, Na₂CO₃) and solvent systems (e.g., diethyl ether/water, THF). nih.govacs.org The cyclization of the intermediate was further refined by examining bases like NaHCO₃ in solvents such as DMF at specific temperatures to achieve the highest possible yield after purification. nih.gov
For stereocontrol, particularly in the context of polymerization where monomer purity is paramount, the development of organocatalytic systems has been influential. For example, binary organocatalytic systems like 1,8-diazabicyclo[5.4.0]undec-7-ene/thiourea (DBU/TU) have been successfully used for the controlled ring-opening polymerization of morpholine-2,5-diones. acs.org The principles of controlled catalysis can be extended to the synthesis of the monomers themselves, where mild reaction conditions mediated by organocatalysts can help prevent racemization, thereby enhancing stereocontrol.
Mechanochemical Synthesis Strategies for Morpholine-2,5-dione Derivatives
Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, represents a green and efficient alternative to traditional solvent-based synthesis. This approach is increasingly being explored for the synthesis of polymers and their monomers. Research has demonstrated the successful mechanochemical synthesis of copolymers based on lactide and 3S-(isobutyl)morpholine-2,5-dione using ball milling. acs.org This solvent-free method, often employing a catalytic system such as DBU and thiourea, can be rapid and highly efficient. acs.org While the primary example in the literature focuses on polymerization, the underlying principles suggest that mechanochemical activation could also be applied to the cyclization step in the synthesis of the morpholine-2,5-dione monomers themselves, potentially offering a scalable, environmentally friendly pathway with reduced solvent waste and potentially unique reactivity and selectivity profiles.
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation
NMR spectroscopy is an indispensable tool for confirming the covalent structure and determining the preferred conformation of (3R,6S)-3,6-Dimethylmorpholine-2,5-dione in solution. The cis-relationship between the two methyl groups significantly influences the chemical shifts and coupling constants of the ring protons.
¹H and ¹³C NMR Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the methine and methyl protons. The protons at the stereogenic centers, H3 and H6, are anticipated to appear as quartets due to coupling with the adjacent methyl protons. The methyl groups at C3 and C6 would, in turn, show up as doublets. The exact chemical shifts are influenced by the solvent and the electronegativity of the neighboring oxygen and nitrogen atoms.
The ¹³C NMR spectrum provides key information about the carbon framework. Signals for the two carbonyl carbons (C2 and C5) are expected in the downfield region, typically around 165-175 ppm, similar to other morpholine-2,5-dione (B184730) derivatives. nih.gov The carbons bearing the methyl groups (C3 and C6) would resonate at intermediate chemical shifts, while the methyl carbons themselves would appear in the upfield region.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| H3 | ~4.0 - 4.5 | - | Quartet |
| H6 | ~4.2 - 4.7 | - | Quartet |
| CH₃ (at C3) | ~1.4 - 1.6 | ~15 - 20 | Doublet |
| CH₃ (at C6) | ~1.5 - 1.7 | ~16 - 21 | Doublet |
| C2 | - | ~166 - 170 | - |
| C3 | - | ~50 - 55 | - |
| C5 | - | ~167 - 171 | - |
| C6 | - | ~65 - 70 | - |
Note: These are predicted values based on analogous structures and general NMR principles. Actual values may vary depending on experimental conditions.
Analysis of the proton-proton coupling constants (J-values) is crucial for conformational analysis. The magnitude of the vicinal coupling constant between H3 and H6, though they are separated by four bonds, can provide information about the ring's puckering.
2D NMR Techniques (DEPT, HSQC, NOESY) for Structural Elucidation
To unambiguously assign the ¹H and ¹³C signals and to further probe the molecule's three-dimensional structure, a suite of 2D NMR experiments is employed.
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups. For this compound, DEPT-135 would show positive signals for the CH and CH₃ carbons and no signals for the quaternary carbonyl carbons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded. It would definitively link the proton signals of the methine and methyl groups to their corresponding carbon signals in the ¹³C spectrum. For example, it would show a cross-peak between the proton quartet at ~4.0-4.5 ppm and the carbon signal at ~50-55 ppm, confirming the H3-C3 connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons, which is key to confirming the cis configuration of the methyl groups. A cross-peak between the protons of the C3-methyl group and the H6 proton, and similarly between the C6-methyl protons and the H3 proton, would provide strong evidence for their spatial closeness on the same face of the morpholine (B109124) ring.
Infrared (IR) Spectroscopy for Functional Group Identification and Tautomerism Studies
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by strong absorption bands characteristic of the cyclic imide and ester functionalities. spectroscopyonline.com
The most prominent features in the IR spectrum would be the carbonyl (C=O) stretching vibrations. Cyclic imides typically show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. spectroscopyonline.com These are expected in the region of 1680-1790 cm⁻¹. The presence of an ester group within the ring will also contribute to the carbonyl absorption. Additionally, a band corresponding to the N-H stretching vibration is expected around 3200-3400 cm⁻¹. The C-O stretching of the ester group will likely appear in the 1100-1300 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H | Stretch | 3200 - 3400 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium |
| C=O (Amide) | Asymmetric Stretch | 1735 - 1790 | Strong |
| C=O (Ester) | Symmetric Stretch | 1680 - 1750 | Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
| C-O | Stretch | 1100 - 1300 | Strong |
Tautomerism in this compound is not expected to be significant due to the stability of the dione form. The absence of characteristic O-H and C=N stretching bands in the IR spectrum would further confirm the predominance of the keto tautomer.
X-ray Crystallography for Solid-State Molecular Geometry and Packing
X-ray crystallography provides the most definitive information about the molecular structure of this compound in the solid state, including precise bond lengths, bond angles, and torsional angles.
Conformational Analysis of the Morpholine Ring
The six-membered morpholine-2,5-dione ring is not planar and is expected to adopt a puckered conformation to minimize steric strain. The most likely conformations are twist-boat or a flattened chair-like conformation. The (3R,6S) stereochemistry, with both methyl groups in a cis relationship, will dictate the preferred puckering of the ring to accommodate the substituents in pseudo-equatorial or pseudo-axial positions. The exact conformation would be determined by a balance of minimizing torsional strain and steric interactions between the methyl groups and the carbonyl oxygens.
Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Structures
In the crystalline state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The primary interaction is likely to be hydrogen bonding between the N-H group of one molecule and a carbonyl oxygen atom of a neighboring molecule. nih.gov This N-H···O=C hydrogen bond is a strong and directional interaction that plays a crucial role in the crystal packing.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Structural Stability and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of 3,6-disubstituted morpholine-2,5-diones, including the 3,6-dimethyl derivative, DFT calculations have been employed to determine preferred geometries and electronic properties.
Theoretical studies on 3,6-dimethylmorpholine-2,5-dione (B53268) have utilized DFT with the B3LYP functional, which combines Becke's three-parameter nonlocal exchange functional with the Lee-Yang-Parr correlation functional, and the 6-311++G** basis set. actamicrobio.bg These calculations are instrumental in optimizing the molecular geometry and understanding the electronic distribution within the molecule. The results from these theoretical methods provide a deeper understanding of the compound's stability and reactivity.
Key electronic properties that can be elucidated through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.
While specific values for (3R,6S)-3,6-Dimethylmorpholine-2,5-dione were not detailed in the provided search results, the general methodology has been applied to its diastereomers, indicating a robust framework for assessing its electronic characteristics. actamicrobio.bg
Conformational Landscape Analysis and Diastereoisomer Stability
The conformational flexibility of the morpholine-2,5-dione (B184730) ring and the orientation of its substituents are key determinants of its biological activity. For 3,6-dimethylmorpholine-2,5-dione, four possible diastereoisomers exist: (3R,6R), (3R,6S), (3S,6S), and (3S,6R). actamicrobio.bg Computational studies have explored the conformational preferences of the six-membered ring, which can adopt boat or chair conformations, with the substituents in either axial or equatorial positions.
The stability of the diastereoisomers is influenced by the steric and electronic interactions between the methyl groups and the morpholine-2,5-dione ring. The preferred geometry is typically the one that minimizes these unfavorable interactions. For each of the boat and chair conformations of the ring, all relevant combinations of axial and equatorial positions for the 3- and 6-alkyl groups have been investigated to identify the most stable structures. actamicrobio.bg
Below is a hypothetical interactive data table illustrating the kind of data that would be generated from such a conformational analysis.
| Diastereoisomer | Ring Conformation | Substituent Positions (3-Me, 6-Me) | Relative Energy (kcal/mol) |
| (3R,6S) | Chair | Equatorial, Equatorial | 0.00 |
| (3R,6S) | Chair | Axial, Axial | 5.20 |
| (3R,6S) | Boat | Equatorial, Equatorial | 2.50 |
| (3R,6S) | Boat | Axial, Axial | 7.80 |
Note: The data in this table is illustrative and intended to represent the output of DFT calculations for conformational analysis.
Molecular Dynamics Simulations for Dynamic Behavior
Extensive searches of the scientific literature did not yield specific studies on the molecular dynamics (MD) simulations of this compound. MD simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing insights into conformational changes, solvent effects, and interactions with other molecules over time. While this technique would be highly valuable for understanding the dynamic nature of this compound in a physiological environment, such research has not been published or was not found within the scope of the search.
Molecular Docking Studies of Compound Interactions with Biological Targets
No specific molecular docking studies for this compound were identified in the available literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug discovery to predict the binding affinity and mode of action of a small molecule with a biological target, such as a protein or enzyme. The absence of such studies indicates a gap in the understanding of the potential biological targets and mechanisms of action for this specific compound.
Chemical Reactivity and Derivatization Strategies
Ring-Opening Reactions and Polymerization Pathways
The six-membered ring of (3R,6S)-3,6-Dimethylmorpholine-2,5-dione, containing both an ester and an amide linkage, can be opened under various conditions to yield linear polydepsipeptides, which are alternating copolymers of α-hydroxy acids and α-amino acids. This process, known as ring-opening polymerization (ROP), is a principal route to synthesizing polymers derived from this monomer.
Mechanisms and Kinetics of Ring-Opening Polymerization
The ring-opening polymerization of 3,6-disubstituted morpholine-2,5-diones, including the stereoisomer (3S,6S)-3,6-dimethylmorpholine-2,5-dione, has been shown to proceed through a coordination-insertion mechanism. rsc.orgresearchgate.net This mechanism is particularly relevant when metal-based catalysts are employed. The process involves the coordination of the monomer to the active metal center of the catalyst, followed by the insertion of the monomer into the metal-alkoxide or metal-amide bond of the initiator. This sequence of coordination and insertion steps leads to the propagation of the polymer chain.
Kinetic studies on related morpholine-2,5-dione (B184730) derivatives have revealed that the polymerization can be controlled, with the molar masses of the resulting polymers showing a linear dependence on the monomer-to-initiator ratio, particularly at lower monomer conversions. nih.gov However, the specific kinetic parameters for the ring-opening polymerization of the (3R,6S)-meso isomer have not been extensively detailed in the available literature.
Catalytic Systems for Polymerization
A variety of catalytic systems have been explored for the ring-opening polymerization of morpholine-2,5-dione derivatives. These can be broadly categorized into metal-based catalysts and organocatalysts.
Metal-Based Catalysts:
Yttrium Complexes: Alkoxy-amino-bis(phenolate) yttrium amide and alkoxide complexes have been demonstrated to be effective in promoting the ROP of (3S,6S)-dimethyl-2,5-morpholinedione. rsc.orgresearchgate.net These single-site catalysts operate via the coordination-insertion mechanism and can achieve polymerization at temperatures between 60–100 °C. rsc.orgresearchgate.net
Tin-Based Catalysts: Tin(II) octanoate (B1194180) is a commonly used catalyst for the ROP of cyclic esters, including morpholine-2,5-diones. nih.gov However, its use with (3S,6S)-3,6-dimethyl-2,5-morpholinedione has been reported to yield only low molecular weight oligomers. nih.gov Reactions with certain organotin compounds have shown that while ring-opening occurs, polymerization can be terminated by the formation of kinetically-inert products. nih.gov
Organocatalytic Systems:
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with Thiourea (TU): This binary catalytic system has been successfully employed for the controlled ROP of various 6-alkyl-substituted morpholine-2,5-diones. nih.govresearchgate.net
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): TBD has also been investigated as a catalyst for the ROP of alkyl-substituted morpholine-2,5-dione derivatives. researchgate.net
The following table summarizes some of the catalytic systems used for the ROP of related morpholine-2,5-diones.
| Catalyst System | Monomer | Polymerization Characteristics |
| Alkoxy-amino-bis(phenolate) yttrium complexes | (3S,6S)-3,6-dimethyl-2,5-morpholinedione | Coordination-insertion mechanism; polymerization at 60-100 °C. rsc.orgresearchgate.net |
| Tin(II) octanoate | (3S,6S)-3,6-dimethyl-2,5-morpholinedione | Formation of low molecular weight oligomers. nih.gov |
| DBU/TU | 6-alkyl-substituted morpholine-2,5-diones | Controlled polymerization. nih.govresearchgate.net |
| TBD | Alkyl-substituted morpholine-2,5-dione derivatives | Catalyzes ring-opening polymerization. researchgate.net |
Challenges in Polymerization Reactivity and Oligomer Formation
The homopolymerization of 3,6-dialkylated morpholine-2,5-diones, including the dimethyl derivative, presents notable challenges. Research has indicated that the (3S,6S)-dimethylmorpholine-2,5-dione does not readily undergo homopolymerization with many common metal catalyst precursors used for lactides. nih.govresearchgate.net
A significant challenge is the tendency for the formation of low molecular weight oligomers rather than high molecular weight polymers. nih.gov This has been particularly observed with catalysts like Sn(II) octanoate. nih.gov The formation of these oligomers can be attributed to several factors, including potential side reactions and the thermodynamic stability of the monomer. The ring strain of the six-membered morpholine-2,5-dione ring is a driving force for polymerization, but competing reactions can limit the achievable polymer chain length.
Functionalization of the Morpholine-2,5-dione Core
Beyond polymerization, the morpholine-2,5-dione scaffold offers sites for chemical modification, allowing for the introduction of various functional groups. This functionalization can be used to tune the properties of the resulting molecules or polymers.
Deprotonation-Coupling Methodologies
While specific deprotonation-coupling methodologies for this compound are not extensively documented, related chemistries on similar lactam-containing heterocycles provide a basis for potential synthetic strategies. For instance, the functionalization of morpholin-2-ones has been achieved through cross-dehydrogenative C-N coupling reactions. mdpi.com This type of reaction involves the activation of a C-H bond adjacent to the nitrogen atom.
In principle, the protons on the methyl groups at the 3- and 6-positions of this compound could be susceptible to deprotonation by a strong base, generating a carbanion. This nucleophilic species could then be reacted with various electrophiles to introduce new functional groups. However, the feasibility and stereochemical outcome of such reactions would require specific experimental investigation.
Stereoselective Functionalization
The stereocenters at the 3- and 6-positions of the morpholine-2,5-dione ring introduce the possibility of stereoselective functionalization. While the literature specifically addressing the stereoselective functionalization of a pre-formed this compound core is sparse, the broader field of stereoselective synthesis of substituted morpholines offers insights into controlling stereochemistry in this heterocyclic system.
For example, the synthesis of morpholine (B109124) derivatives often employs stereoselective methods to control the configuration of substituents on the ring. The functionalization of the existing this compound core would require reagents and conditions that can differentiate between the prochiral faces of any newly formed reactive intermediates, or that react in a stereospecific manner with the existing chiral centers. The development of such methodologies would be a valuable contribution to the synthetic chemistry of this class of compounds.
Ring Contraction Reactions to Form Other Scaffolds
While direct experimental studies on the ring contraction of this compound are not extensively documented in the literature, plausible reaction pathways can be proposed based on established methodologies for ring contraction in related heterocyclic and dicarbonyl systems. These transformations are of significant interest as they would allow for the conversion of the morpholine-2,5-dione scaffold into other valuable heterocyclic structures, such as β-lactams or cyclopropanone (B1606653) derivatives, which are important pharmacophores.
One potential strategy for inducing ring contraction is through a Favorskii-type rearrangement . This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative, often through a cyclopropanone intermediate. wikipedia.org For this compound, this would first require selective halogenation at one of the α-carbons (C3 or C6). Given the presence of two carbonyl groups, selective monohalogenation could be challenging. However, if achieved, subsequent treatment with a base could initiate the rearrangement.
For instance, if halogenation occurs at the C6 position, subsequent attack by a base could lead to the formation of a bicyclic cyclopropanone intermediate. Nucleophilic attack on this strained intermediate would then lead to the cleavage of one of the original ring bonds, resulting in a five-membered ring. The exact nature of the product would depend on the site of nucleophilic attack and the subsequent rearrangement pathway.
Another potential avenue for ring contraction involves photochemical rearrangements . Certain cyclic ketones and diones are known to undergo ring contraction upon irradiation with UV light, often proceeding through Norrish-type reactions. nih.gov For this compound, photoexcitation could potentially lead to the formation of a diradical intermediate, which could then rearrange to a smaller ring system with the expulsion of a small molecule like carbon monoxide. The feasibility and outcome of such a reaction would be highly dependent on the photophysical properties of the molecule and the reaction conditions.
The table below outlines hypothetical ring contraction strategies for this compound based on analogous reactions in other systems.
| Reaction Type | Proposed Reactant(s) | Plausible Intermediate(s) | Potential Product Scaffold(s) | Key Considerations |
| Favorskii Rearrangement | α-halo-(3R,6S)-3,6-dimethylmorpholine-2,5-dione, Base (e.g., NaOMe) | Bicyclic cyclopropanone | Substituted pyrrolidine-2,4-dione | Selective α-halogenation required; regioselectivity of ring opening. |
| Photochemical Rearrangement | This compound, UV light | Diradical species | Substituted oxazolidin-4-one or azetidin-2-one (B1220530) (β-lactam) | Wavelength of irradiation; potential for competing side reactions. |
It must be emphasized that these proposed pathways are speculative and would require experimental validation to confirm their viability and to characterize the resulting products.
Stereochemical Implications of Chemical Transformations
The stereochemistry of this compound, with its cis relationship between the two methyl groups, plays a crucial role in directing the stereochemical outcome of its chemical transformations. The two stereocenters at C3 and C6 create a specific three-dimensional arrangement that can influence the facial selectivity of reagents approaching the ring and can lead to diastereoselective or even enantiospecific reactions.
In reactions involving nucleophilic attack at the carbonyl carbons, the approach of the nucleophile can be directed by the existing stereocenters. For example, in a reduction of one of the carbonyl groups, the hydride would preferentially attack from the less sterically hindered face of the ring, leading to a specific diastereomer of the resulting hydroxy-substituted morpholinone. The cis orientation of the methyl groups would likely direct the incoming nucleophile to the face opposite to these substituents.
For reactions occurring at the α-carbons (C3 and C6), such as enolate formation and subsequent alkylation, the stereochemical outcome would be highly dependent on the geometry of the enolate formed. The existing stereocenters can influence the formation of a specific enolate isomer, which would then react with an electrophile from a preferred direction to yield a product with a new stereocenter in a controlled configuration. This principle of asymmetric induction is fundamental in stereoselective synthesis.
In the context of the hypothetical ring contraction reactions discussed in the previous section, the stereochemistry of the starting material would be expected to have a profound impact on the stereochemistry of the products. For instance, in a Favorskii-type rearrangement, the stereochemistry of the α-haloketone would dictate the stereochemical configuration of the resulting contracted ring. The reaction is often stereospecific, meaning that different stereoisomers of the reactant will lead to different stereoisomers of the product.
The table below summarizes the expected stereochemical implications for various transformations of this compound.
| Transformation Type | Reaction Site(s) | Expected Stereochemical Influence | Potential Outcome |
| Nucleophilic addition to C=O | C2 or C5 | The cis-methyl groups create steric hindrance, directing the nucleophile to the opposite face. | Diastereoselective formation of a new stereocenter. |
| Enolate formation and reaction | C3 or C6 | The existing stereocenters can favor the formation of one enolate diastereomer. | Diastereoselective formation of a new stereocenter upon reaction with an electrophile. |
| Ring-opening reactions | Amide or ester bond | Retention or inversion of configuration at C3 and C6, depending on the mechanism. | Formation of linear depsipeptides with defined stereochemistry. |
| Ring contraction reactions | C3 and/or C6 | The reaction mechanism (e.g., concerted vs. stepwise) and the stereochemistry of the starting material will determine the product's stereochemistry. | Potentially stereospecific formation of a new heterocyclic scaffold. |
Applications As Synthetic Intermediates and Chiral Auxiliaries
Role in the Asymmetric Synthesis of Alpha-Amino Acids
While specific literature detailing the direct use of the meso isomer, (3R,6S)-3,6-Dimethylmorpholine-2,5-dione, as a chiral auxiliary in the asymmetric synthesis of α-amino acids is limited, the broader class of 3,6-disubstituted morpholine-2,5-diones has been explored in this context. These scaffolds can be employed to introduce chirality through diastereoselective reactions. For instance, the enolates of these cyclic systems can be alkylated, with the existing stereocenters directing the approach of the electrophile. Subsequent hydrolysis of the morpholine-2,5-dione (B184730) ring yields the desired α-amino acid. The stereochemical outcome of such syntheses is highly dependent on the specific stereoisomer of the morpholine-2,5-dione used and the reaction conditions.
Utility in the Construction of Structurally Diverse Chemical Libraries
The rigid framework of this compound makes it an attractive scaffold for the generation of structurally diverse chemical libraries. Its two carbonyl groups and the secondary amine offer multiple points for chemical modification. Through techniques such as diversity-oriented synthesis, a wide array of substituents can be introduced, leading to a collection of compounds with varied three-dimensional shapes and functionalities. These libraries are valuable in drug discovery and chemical biology for the screening of new bioactive molecules. The defined stereochemistry of the scaffold allows for the systematic exploration of chemical space around a core structure.
Precursors for Complex Natural Products and Synthetic Analogues
The morpholine-2,5-dione core is a recurring motif in various natural products and serves as a key precursor in their total synthesis. While direct evidence of this compound as a precursor for specific complex natural products is not extensively documented, its structural elements are present in a number of biologically active molecules. Synthetic chemists often utilize such building blocks to efficiently construct the core structures of natural products. Furthermore, by modifying the substituents on the morpholine-2,5-dione ring, synthetic analogues of natural products can be prepared, which is a common strategy in medicinal chemistry to improve the pharmacological properties of a lead compound.
In Vitro Biological Activities and Mechanistic Investigations
Antioxidant Capacity and Radical Scavenging Mechanisms
Despite the importance of antioxidant capacity in drug discovery, a thorough review of scientific literature reveals a lack of specific studies investigating the antioxidant properties of (3R,6S)-3,6-Dimethylmorpholine-2,5-dione.
No published research was identified that specifically evaluates the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of this compound.
Similarly, there is no available data from studies determining the total reducing power of this compound.
Immunomodulatory Effects (In Vitro)
The potential for this compound to modulate immune responses in vitro has not been reported in the accessible scientific literature. Consequently, there is no data to present on its immunomodulatory effects.
Antiproliferative and Anticancer Activities (In Vitro Cell Line Studies)
Investigations into the direct antiproliferative and anticancer effects of this compound on cancerous cell lines are not available in the current body of scientific research.
No studies have been published that detail the in vitro testing of this compound for its ability to inhibit cell proliferation in any cancer cell lines. Therefore, no data tables on its antiproliferative activity can be provided.
Modulation of Cellular Processes
There is currently no available data from in vitro studies detailing how this compound modulates cellular processes. Research into the effects of this specific compound on cell signaling pathways, apoptosis, cell cycle regulation, or other fundamental cellular functions has not been published. While studies on other small cyclic peptides have demonstrated the ability to modulate protein-protein interactions and intracellular signaling cascades, such information is not available for this compound. rsc.orgrsc.org
Elucidation of Structure-Activity Relationships (SAR) for Biological Responses
The structure-activity relationship (SAR) for this compound and its derivatives has not been established. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective analogs. e3s-conferences.orgresearchgate.net The general SAR principles for the broader class of morpholine (B109124) derivatives suggest that modifications to the ring structure and its substituents can significantly impact their pharmacological profiles. e3s-conferences.orgresearchgate.nete3s-conferences.orgbohrium.com However, without specific biological activity data for the parent compound, this compound, no such relationships can be deduced.
Future Research Directions and Emerging Applications of 3r,6s 3,6 Dimethylmorpholine 2,5 Dione
The compound (3R,6S)-3,6-Dimethylmorpholine-2,5-dione, a specific stereoisomer of the morpholine-2,5-dione (B184730) class, serves as a critical building block for advanced biomaterials. As a cyclic monomer derived from amino acids, it is pivotal in the synthesis of polydepsipeptides, a class of biodegradable poly(ester amide)s with significant potential in biomedical applications. researchgate.netnih.govnih.gov The future of this compound lies in leveraging its unique stereochemistry and chemical properties to create next-generation materials and to refine its production and application through innovative technologies.
Q & A
Q. What are the recommended methods for synthesizing (3R,6S)-3,6-Dimethylmorpholine-2,5-dione in laboratory settings?
The compound is synthesized via ring-opening polymerization of morpholine-2,5-dione derivatives. A typical protocol involves reacting tetrachloromonospirocyclotriphosphazenes with diamines in tetrahydrofuran (THF) under anhydrous conditions, monitored by thin-layer chromatography (TLC). Post-reaction, triethylamine is used to neutralize HCl byproducts, followed by purification via column chromatography .
Q. How should researchers handle and store this compound to ensure stability?
Store at -20°C in a freezer, away from heat sources (P210) . Use personal protective equipment (gloves, goggles) and avoid contact with oxidizing agents. Refer to safety codes P201 (obtain special instructions) and P103 (review labels before use) .
Q. How is the purity of this compound validated post-synthesis?
Validate purity using HPLC (UV detection at 210–220 nm), melting point analysis (MP 46–48°C), and FTIR to confirm functional groups. Cross-check stereochemical accuracy with IUPAC nomenclature guidelines .
Q. What safety precautions are essential when working with this compound?
Follow hazard codes H317 (sensitization) and H319 (eye irritation). Use fume hoods, avoid inhalation, and implement emergency rinsing protocols for skin/eye exposure (P305+P351+P338) .
Q. What are the IUPAC-recommended naming conventions for polymers containing this compound?
Use source-based names (e.g., α-end-ωpoly[this compound]). Avoid outdated terms like "poly(L-lactide)" due to stereochemical complexity in industrial samples .
Advanced Research Questions
Q. What analytical techniques confirm the stereochemical purity of this compound?
Use X-ray crystallography for definitive structural confirmation. Complementary methods include chiral HPLC and NMR spectroscopy (1H/13C) to assess diastereomeric ratios. Note that industrial samples may contain stereocopolymers, necessitating rigorous analysis .
Q. How can copolymerization strategies modify the thermal/mechanical properties of derived polymers?
Copolymerize with lactones (e.g., caprolactone) or glycolide via ring-opening polymerization. Adjust crystallinity and degradation rates by varying monomer ratios. Monitor reaction kinetics using differential scanning calorimetry (DSC) and gel permeation chromatography (GPC) .
Q. What methodologies assess the antimicrobial efficacy of morpholine-2,5-dione derivatives?
Conduct broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Compare with structural analogs (e.g., 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione) using standardized protocols (CLSI guidelines) .
Q. How do hydrogen bonds influence material properties in poly(ester amides) derived from this compound?
Hydrogen bonds between amide groups enhance tensile strength and thermal stability . Characterize via FTIR (amide I band at ~1650 cm⁻¹) and dynamic mechanical analysis (DMA) . Optimize monomer ratios to balance hydrogen bonding and degradability .
Q. How can researchers resolve discrepancies in reported thermal properties (e.g., heat capacity)?
Replicate measurements using adiabatic calorimetry (error ±1.5%) under controlled conditions. Compare with literature values (368.3–438.9 K range) and account for purity variations (≥95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
